

# Technical Support Center: Addressing Autofluorescence Interference in Iridal Assays

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Welcome to the technical support center for **Iridal** assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to autofluorescence interference in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my Iridal assay?

A: Autofluorescence is the natural emission of light by biological materials, such as cells and tissues, when they are excited by a light source.[1][2] This intrinsic fluorescence can originate from various cellular components and can be exacerbated by experimental procedures. It poses a significant problem in fluorescence-based assays like the **Iridal** assay because it can mask the specific signal from your fluorescent probes. This leads to a reduced signal-to-noise ratio, decreased sensitivity, and can result in inaccurate or unreliable data.[3][4] In some instances, strong autofluorescence can make it difficult to distinguish the true signal from the background, especially when detecting low-abundance targets.[3]

Q2: What are the common sources of autofluorescence in my samples?

A: Autofluorescence can stem from both endogenous (naturally occurring within the sample) and exogenous (introduced during the experiment) sources.[2]

Endogenous Sources:

### Troubleshooting & Optimization





- Metabolic Coenzymes: NADH and flavins are major contributors, particularly in metabolically active cells.[1][2]
- Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.[1][5]
- Aromatic Amino Acids: Tryptophan, a component of many proteins, contributes to autofluorescence.[1]
- Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is a potent source of broad-spectrum autofluorescence.[6][7]
- Red Blood Cells: The heme group in hemoglobin is a significant source of autofluorescence.[2][6] To mitigate this, it's recommended to perfuse tissues with PBS before fixation to remove red blood cells.[5][6]

#### • Exogenous Sources:

- Fixatives: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in cells to create fluorescent products.[2][6]
  Glutaraldehyde tends to induce more autofluorescence than paraformaldehyde or formaldehyde.[6]
- Cell Culture Media: Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) can contribute to background fluorescence.[8]
- Assay Plates: Polystyrene plates can be a source of autofluorescence.
- Test Compounds: The compounds being screened in drug discovery assays may themselves be fluorescent.[9][10]

Q3: How can I determine if autofluorescence is impacting my Iridal assay results?

A: The most direct way to assess the contribution of autofluorescence is to prepare and analyze an unstained control sample.[3] This control should undergo all the same processing steps as your experimental samples, including fixation and media changes, but without the addition of any fluorescent labels or probes.[3] By imaging this unstained sample using the



same settings as your experimental samples, you can visualize the intensity and spectral characteristics of the autofluorescence. This provides a baseline that can help you determine if autofluorescence is a significant issue in your assay.[11]

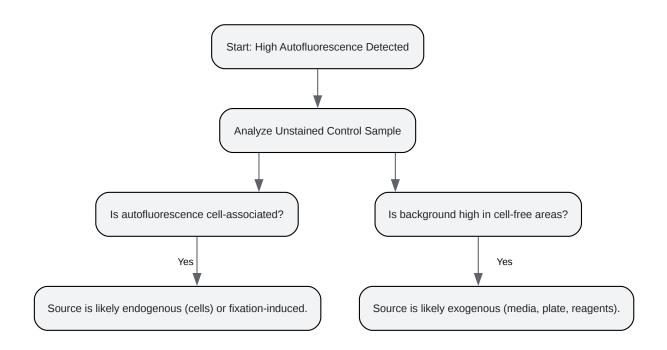
## **Troubleshooting Guide**

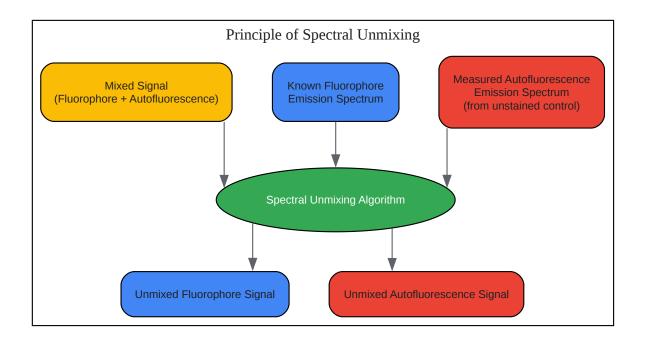
High autofluorescence can be a frustrating issue, but a systematic approach can help identify and mitigate the problem. This guide provides a step-by-step workflow for troubleshooting autofluorescence in your **Iridal** assays.

## **Step 1: Identify the Source of Autofluorescence**

The first step is to pinpoint the primary contributor to the unwanted background signal.







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